O-Toluic-D7 acid
Overview
Description
O-Toluic-D7 acid, also known as 2-Methylbenzoic acid-D7, is a deuterium-labeled derivative of o-Toluic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8HD7O2, and it is primarily used in scientific research due to its unique isotopic properties .
Mechanism of Action
Target of Action
O-Toluic-D7 acid is a deuterium-labeled isotope of o-toluic acid . O-toluic acid is a simple aromatic carboxylic acid with a methyl group attached to the benzene ring at the ortho (o-) position. It plays a role as a xenobiotic metabolite .
Mode of Action
Its primary function is as an inert reference molecule in mass spectrometry for quantifying o-toluic acid. O-toluic acid, however, can act as a metabolite of various xenobiotics (foreign chemicals) in the body.
Biochemical Pathways
O-toluic acid, the non-deuterated form, can be formed through the oxidation of toluene, a common aromatic hydrocarbon . This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is primarily seen in its use as a reference molecule in mass spectrometry. It allows for easy distinction from the unlabeled o-toluic acid during mass spectrometry analysis. This is especially useful in studies involving o-toluic acid as a metabolite of other compounds or when analyzing biological samples.
Biochemical Analysis
Biochemical Properties
O-Toluic-D7 Acid interacts with various biomolecules in biochemical reactions. It is part of a group of Benzoic acid derivatives that possess inhibitory activity against mushroom tyrosinases .
Cellular Effects
It is known to play a role as a xenobiotic metabolite . Xenobiotics are foreign substances not naturally produced by an organism, and their metabolism can influence various cellular processes.
Molecular Mechanism
It is known that o-Toluic acid, the non-labeled analogue of this compound, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that this compound may undergo similar reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, o-Toluic acid has been dinitrated in a continuous-flow process, achieving a productivity of 1586 g/h . This suggests that this compound may also be suitable for continuous-flow processes, which could influence its temporal effects in laboratory settings.
Metabolic Pathways
It is known that o-Toluic acid, the non-labeled analogue of this compound, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Toluic-D7 acid can be synthesized through the deuteration of o-Toluic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous-flow process for efficient and high-yield synthesis. This method utilizes mixed acids (sulfuric acid and nitric acid) for the nitration of o-Toluic acid, followed by deuteration. The continuous-flow process offers advantages such as better heat transfer, precise control of reaction parameters, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: O-Toluic-D7 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
O-Toluic-D7 acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: Applied in the development of new materials and catalysts, as well as in the synthesis of deuterium-labeled intermediates for various chemical processes
Comparison with Similar Compounds
O-Toluic acid: The non-deuterated form of O-Toluic-D7 acid, used in similar applications but without the isotopic labeling.
P-Toluic acid: An isomer of O-Toluic acid with the methyl group at the para position.
M-Toluic acid: Another isomer with the methyl group at the meta position
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746068 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-73-2 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207742-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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